molecular formula C13H18ClNO2 B13486877 ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Cat. No.: B13486877
M. Wt: 255.74 g/mol
InChI Key: WVNPCYLEISLKFL-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of an ethyl ester group, a methylamino group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Methylamino Group: The methylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indene core is replaced by a methylamino group.

    Esterification: The carboxylic acid group on the indene core is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to an alcohol.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of indene derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-amino-1-phenylpropan-1-one hydrochloride
  • N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride
  • N-methyl-2-amino-1-phenylpropan-1-one hydrochloride

Uniqueness

Ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is unique due to its indene core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

ethyl 2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-3-16-13(15)10-5-4-9-7-12(14-2)8-11(9)6-10;/h4-6,12,14H,3,7-8H2,1-2H3;1H

InChI Key

WVNPCYLEISLKFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(C2)NC)C=C1.Cl

Origin of Product

United States

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